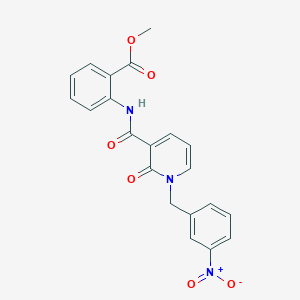

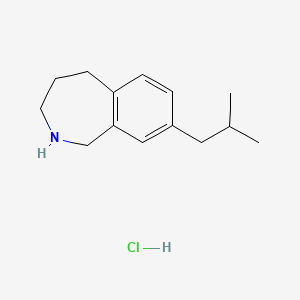

![molecular formula C6H6ClN3O B2863593 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one CAS No. 1421433-87-5](/img/structure/B2863593.png)

7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one

Übersicht

Beschreibung

Imidazo and pyrimidine derivatives are known to have significant biological activities . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Two novel preparative methods have been developed for the synthesis of 2,3-dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine. These are the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization .Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various functional groups. The compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reactions with 1,2-dibromoethane and ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

One of the notable applications of derivatives of 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one is in the realm of antibacterial and antifungal activities. For example, certain benzothiazole pyrimidine derivatives, which include similar structures, have demonstrated significant in vitro antibacterial and antifungal properties against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans (Maddila et al., 2016).

CNS and Anti-inflammatory Activities

Some 1‐substituted derivatives of this compound have been observed to exhibit central nervous system (CNS) activity and anti-inflammatory properties, indicating potential for therapeutic applications in these areas (Długosz & Machoń, 1986).

Microwave-Assisted Synthesis

In synthetic chemistry, derivatives of 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one have been utilized in microwave-assisted synthesis processes. This method has proven effective for producing potentially bioactive thiazolopyrimidinones, showcasing the compound's role in facilitating efficient chemical syntheses (Djekou et al., 2006).

Cytotoxic Activities

Research has also been conducted on the cytotoxic activities of certain derivatives, such as 7-thioxopyrazolo[1,5-f]pyrimidin-2-one. These compounds have been tested against human liver and breast cancer cell lines, indicating potential applications in cancer research and therapy (Kökbudak et al., 2020).

Antimicrobial Agents

Several studies have focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines with antimicrobial properties. These compounds have shown efficacy against various microorganisms, suggesting their potential use as antimicrobial agents (Aggarwal et al., 2011).

Biophysical Interactions with Proteins

Recent research has explored the biophysical interactions of pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins such as bovine serum albumin (BSA). These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of such compounds (He et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

7-chloro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h3,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFJFNDXCRKLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=NC2=O)Cl)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

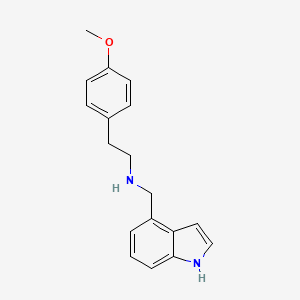

![1-[(2-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B2863513.png)

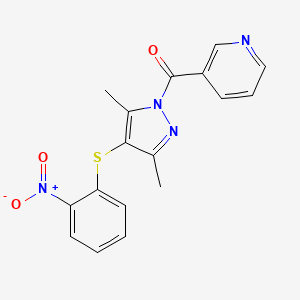

![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2863515.png)

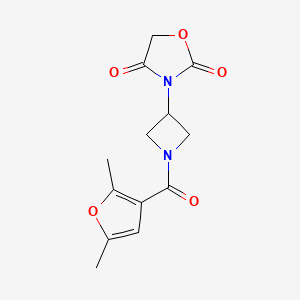

![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)

![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)

![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)